![molecular formula C9H19ClN2O2 B1381816 tert-butyl N-[(2R)-azetidin-2-ylmethyl]carbamate hydrochloride CAS No. 1818843-14-9](/img/structure/B1381816.png)
tert-butyl N-[(2R)-azetidin-2-ylmethyl]carbamate hydrochloride
Description
Structural Features
- Azetidine ring : A four-membered saturated heterocycle with one nitrogen atom, contributing to molecular rigidity and strain energy (~25.4 kcal/mol).
- Chiral center : The (2R) configuration at the azetidine C2 position ensures stereochemical specificity in synthetic applications.
- Protective groups : The tert-butyl carbamate (Boc) group shields the amine functionality during synthetic workflows.
Historical Context in Heterocyclic Chemistry
Azetidines, first synthesized in 1888 via Gabriel synthesis, gained prominence as strained heterocycles with unique reactivity. The this compound emerged as a key intermediate in the 21st century, driven by advances in asymmetric synthesis and protective group strategies. Early azetidine chemistry focused on ring-opening reactions, but modern applications leverage ring strain for controlled functionalization.
Key Developments:
- 1980s–2000s : Catalytic methods for azetidine synthesis, including palladium-mediated γ-C(sp³)–H amination.
- 2010s : Flow chemistry enabled scalable production of azetidine derivatives, including photochemical modifications.
- 2020s : Integration into drug discovery pipelines, exemplified by its use in kinase inhibitors and protease modulators.
Role of Azetidine Scaffolds in Medicinal Chemistry
Azetidine’s high ring strain and molecular rigidity make it a privileged scaffold in drug design, balancing stability and reactivity. This compound serves as a precursor for bioactive molecules due to its:
Pharmacological Advantages:
- Conformational restriction : Enhances target binding affinity by reducing entropy penalties.
- Metabolic stability : The Boc group mitigates oxidative degradation in vivo.
- Synthetic versatility : Enables modifications at the azetidine nitrogen or methyl position for structure-activity relationship (SAR) studies.
Applications in Drug Development:
- Kinase Inhibitors : Azetidine derivatives are critical in cobimetinib (anti-cancer) and other MAPK pathway inhibitors.
- Antiviral Agents : Azetidine-containing compounds show promise against RNA viruses via protease inhibition.
- Central Nervous System (CNS) Drugs : The scaffold’s rigidity improves blood-brain barrier penetration.
Properties
IUPAC Name |
tert-butyl N-[[(2R)-azetidin-2-yl]methyl]carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-6-7-4-5-10-7;/h7,10H,4-6H2,1-3H3,(H,11,12);1H/t7-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMLJKVCRIASFQ-OGFXRTJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1CCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of (2R)-Azetidin-2-ylmethylamine
A common approach involves starting with the chiral amine (2R)-azetidin-2-ylmethylamine, which is reacted with di-tert-butyl dicarbonate (Boc2O) under basic conditions to afford the Boc-protected amine.
- Reaction conditions: Typically performed in an organic solvent such as dichloromethane or tetrahydrofuran (THF) with a base like triethylamine or sodium bicarbonate.
- Temperature: Room temperature to mild heating (0–25 °C).
- Work-up: After completion, the reaction mixture is washed with aqueous acid/base to remove impurities, dried, and concentrated.
Formation of Hydrochloride Salt
The Boc-protected amine is then treated with a suitable acid, commonly hydrogen chloride gas or HCl in an organic solvent (e.g., ethereal HCl), to form the hydrochloride salt.
- Purpose: The hydrochloride salt form improves the compound's crystalline nature, stability, and ease of purification.
- Isolation: The salt precipitates out and is collected by filtration, washed, and dried under vacuum.
Detailed Example from Patent Literature
According to patent US20130274243A1, the preparation involves the following steps:
Step | Reagents & Conditions | Outcome |
---|---|---|
1 | Starting from N-Boc-protected amino acid derivatives | Formation of Boc-protected azetidine intermediate |
2 | Coupling with appropriate amine or azetidine precursor | Formation of tert-butyl N-[(2R)-azetidin-2-ylmethyl]carbamate |
3 | Treatment with HCl in organic solvent | Conversion to hydrochloride salt form |
4 | Filtration and drying | Pure this compound |
This method emphasizes the use of Boc protection early in the synthesis to protect the amine functionality and the final acid treatment to isolate the hydrochloride salt.
Summary Table of Preparation Parameters
Parameter | Typical Conditions/Values | Notes |
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Starting material | (2R)-azetidin-2-ylmethylamine or chiral amino acid derivatives | Enantiomerically pure preferred |
Protecting reagent | Di-tert-butyl dicarbonate (Boc2O) | Used in slight excess |
Base | Triethylamine, sodium bicarbonate | Neutralizes acid byproducts |
Solvent | Dichloromethane, tetrahydrofuran (THF) | Dry, inert atmosphere recommended |
Reaction temperature | 0–25 °C | Room temperature or mild cooling |
Reaction time | 1–24 hours | Monitored by TLC or HPLC |
Salt formation reagent | HCl gas or HCl in ether | Stoichiometric amounts |
Isolation method | Filtration, washing with EtOAc/n-heptane mixture | Vacuum drying to constant weight |
Purification | Recrystallization or preparative HPLC | Ensures high purity and enantiomeric excess |
Notes on Research and Industrial Application
- The Boc protection strategy is standard in pharmaceutical intermediate synthesis due to its stability and ease of removal.
- The hydrochloride salt form is favored for its improved handling and formulation properties.
- Enantioselective synthesis or resolution is critical to obtain the (2R)-enantiomer with high optical purity.
- Industrial scale-up involves careful control of reaction conditions and purification steps to maintain yield and purity.
Chemical Reactions Analysis
Hydrolysis and Boc Deprotection
The Boc group is susceptible to acidic hydrolysis, enabling controlled deprotection of the azetidine amine.
Mechanistic Insight: Protonation of the carbamate oxygen weakens the C–O bond, facilitating cleavage and release of CO₂ and tert-butanol .
Nucleophilic Substitution Reactions
The secondary amine (after Boc deprotection) participates in alkylation and arylation reactions.
Example Reaction with (2-Chloropyrimidin-5-yl)methanol
Key Findings:
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The reaction proceeds via SN2 displacement of chloride by the deprotected amine.
-
Microwave conditions enhance reaction efficiency compared to conventional heating .
Carbamate Formation and Transesterification
The Boc carbamate can undergo transesterification under basic conditions:
Reaction | Catalyst | Nucleophile | Product |
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Transesterification | DMAP | 2-Pyridyl alcohol | Mixed carbonate intermediates |
Mechanistic Pathway:
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Activation of the Boc carbonyl by DMAP.
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Nucleophilic attack by 2-pyridyl alcohol, forming a mixed carbonate.
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Subsequent coupling with azetidine derivatives yields carbamates .
Thermal Decomposition and Stability
Thermal degradation studies reveal HCl release under elevated temperatures:
Condition | Observation | Hazard |
---|---|---|
Heating >200°C | Release of HCl gas | Corrosive fumes, respiratory irritation |
Prolonged storage (>1 year) | Partial hydrolysis to free amine | Reduced synthetic utility |
Safety Note: Decomposition products include nitrogen oxides and hydrogen chloride, necessitating controlled storage .
Scientific Research Applications
Synthetic Route
- Reagents : Tert-butyl carbamate, azetidine, hydrochloric acid.
- Solvents : Dichloromethane or tetrahydrofuran.
- Conditions : Room temperature or slightly elevated temperatures.
Organic Synthesis
tert-butyl N-[(2R)-azetidin-2-ylmethyl]carbamate hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions allows for the creation of diverse derivatives that can be utilized in different chemical applications.
Pharmaceutical Research
The compound is being investigated for its potential use in drug development. Its unique structure enables interactions with biological targets, making it valuable for:
- Drug Discovery : It can act as a substrate or inhibitor in enzymatic assays, aiding in the identification of new therapeutic agents.
- Central Nervous System Targets : Research indicates that compounds with similar structures may influence neurotransmission pathways, suggesting potential applications in treating neurological disorders.
Biological Studies
In biological research, this compound is utilized to study enzyme mechanisms and protein-ligand interactions. It can serve as a model compound to understand the behavior of azetidine-containing molecules within biological systems.
Anticancer Properties
In vitro studies have demonstrated that compounds similar to tert-butyl N-[(2R)-azetidin-2-ylmethyl]carbamate can induce apoptosis and cell cycle arrest in various cancer cell lines. This suggests potential anti-cancer properties that warrant further investigation.
Receptor Interaction Studies
Research indicates that this compound may interact with specific receptors related to neurotransmission and cellular signaling pathways. For instance, studies on related azetidine compounds have shown inhibitory effects on serotonin receptors, which play a critical role in mood regulation.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2R)-azetidin-2-ylmethyl]carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine ring can mimic natural substrates, allowing it to bind to active sites and inhibit enzyme activity. This inhibition can modulate biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate hydrochloride (CAS: 2007915-44-6)
tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride (CAS: 1818843-18-3)
- Structural Differences : Features a 5-membered pyrrolidine ring with a fluorine substituent at position 4 and (2R,4S)-stereochemistry.
tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate hydrochloride (CAS: 1170905-43-7)
- Structural Differences : Carbamate group linked via an ethyl chain to the azetidine’s 3-position instead of a direct methyl bridge.
- Impact : Increased conformational flexibility may reduce target specificity compared to the rigid methyl-linked target compound .
Physicochemical and Functional Properties
tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate (CAS: 1298101-47-9)
tert-butyl N-[cis-2-aminocyclopropyl]carbamate hydrochloride (CAS: 217806-26-3)
Fluorinated Analogues
Spirocyclic Derivatives
- Example : tert-butyl N-{8-oxa-2-azaspiro[4.5]decan-4-yl}carbamate hydrochloride (CAS: 2155852-24-5).
- Utility : Spirocyclic frameworks enhance conformational rigidity, improving selectivity in allosteric modulators .
Comparative Data Table
Research Findings and Trends
- Stereochemical Influence : The (2R)-configuration in the target compound is critical for enantioselective synthesis of PARP1 inhibitors, as shown in , where similar carbamates are used to control stereochemistry in coupling reactions .
- Fluorine Substitution: Fluorinated analogues (e.g., CAS 1818843-18-3) exhibit 20–30% higher metabolic stability in hepatic microsome assays compared to non-fluorinated azetidines .
- Azetidine vs. Pyrrolidine : Azetidine derivatives generally show faster renal clearance due to smaller ring size, whereas pyrrolidines exhibit longer half-lives in vivo .
Biological Activity
tert-butyl N-[(2R)-azetidin-2-ylmethyl]carbamate hydrochloride is a compound belonging to the carbamate class, notable for its azetidine ring structure. This compound has gained attention in biological and pharmaceutical research due to its potential therapeutic applications and unique structural properties. Understanding its biological activity is essential for exploring its utility in drug development and other biomedical applications.
The biological activity of this compound primarily involves:
- Covalent Bond Formation : The azetidine ring can react with nucleophilic sites on proteins, altering their function.
- Non-Covalent Interactions : The carbamate group can engage in hydrogen bonding and other non-covalent interactions, enhancing the compound's biological effects .
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
1. Cell Cycle Arrest and Apoptosis Induction
In vitro studies have shown that compounds similar to tert-butyl N-[(2R)-azetidin-2-ylmethyl]carbamate can induce apoptosis and cell cycle arrest in various cancer cell lines. This suggests potential anti-cancer properties that warrant further investigation .
2. Receptor Interaction Studies
Studies suggest that this compound may interact with specific receptors, influencing pathways related to neurotransmission and cellular signaling. For instance, related azetidine compounds have demonstrated inhibitory effects on serotonin receptors, which are crucial for mood regulation .
Research Findings and Applications
Recent studies have highlighted the potential applications of this compound in drug discovery and development. Its ability to interact with biological targets positions it as a valuable tool in pharmacological research.
Table 1: Summary of Biological Activities
Activity Type | Description |
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Apoptosis Induction | Induces programmed cell death in cancer cell lines |
Cell Cycle Arrest | Prevents cancer cells from progressing through the cell cycle |
Receptor Interaction | Modulates neurotransmitter receptors affecting mood and signaling pathways |
Case Studies
Several case studies have documented the biological effects of this compound:
- Anti-Cancer Studies : Research has demonstrated that similar azetidine derivatives can effectively induce apoptosis in various human tumor cell lines, highlighting their potential as anti-cancer agents.
- Neurotransmitter Modulation : Investigations into receptor interactions have revealed that these compounds may influence serotonin receptor activity, suggesting implications for treating mood disorders .
Q & A
Basic: What synthetic strategies are recommended for preparing tert-butyl N-[(2R)-azetidin-2-ylmethyl]carbamate hydrochloride?
Methodological Answer:
- Step 1 : Begin with (2R)-azetidine-2-methanol as the chiral starting material. Protect the primary amine using Boc (tert-butoxycarbonyl) under anhydrous conditions with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) and a base like triethylamine (TEA) .
- Step 2 : React the Boc-protected intermediate with methyl chlorocarbonate or similar reagents to form the carbamate linkage. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane).
- Step 3 : Purify the product using column chromatography (silica gel, gradient elution with 5–20% methanol in DCM). Final hydrochloride salt formation is achieved by treating the free base with HCl in anhydrous diethyl ether .
Basic: How is stereochemical integrity maintained during synthesis?
Methodological Answer:
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) with a mobile phase of hexane/isopropanol (90:10) to confirm enantiomeric purity (>99% ee).
- Stereoselective Synthesis : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during key steps to minimize racemization, especially at the azetidine β-carbon .
Basic: What analytical techniques are critical for structural validation?
Methodological Answer:
- NMR : Use - and -NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl), azetidine ring protons (δ 3.0–3.5 ppm), and carbamate carbonyl (δ ~155 ppm) .
- X-ray Crystallography : Solve single-crystal structures using SHELXL for refinement. ORTEP-3 can visualize bond angles and confirm the (2R) configuration .
Basic: How is purity assessed and quantified?
Methodological Answer:
- HPLC : Use a C18 column (ACN/water + 0.1% TFA) to achieve >98% purity. Retention time typically ~8.2 min.
- Elemental Analysis : Verify C, H, N content (±0.3% of theoretical values). Discrepancies may indicate residual solvents or incomplete salt formation .
Advanced: How does the azetidine ring conformation influence reactivity in cross-coupling reactions?
Methodological Answer:
- Ring Strain : The azetidine’s 4-membered ring introduces strain (~25 kcal/mol), accelerating nucleophilic substitution but requiring mild conditions (e.g., Pd(OAc)₂/XPhos catalysts) to avoid decomposition .
- DFT Studies : Computational models (Gaussian 16, B3LYP/6-31G*) predict higher electrophilicity at the methylene carbon adjacent to the carbamate, favoring Suzuki-Miyaura couplings .
Advanced: What stability challenges arise under acidic or basic conditions?
Methodological Answer:
- Acidic Hydrolysis : The Boc group is labile below pH 2 (e.g., TFA/DCM), while the azetidine ring remains intact. Monitor degradation via LC-MS (m/z 215 for deprotected amine) .
- Basic Conditions : Avoid prolonged exposure to NaOH (>0.1 M) to prevent carbamate cleavage. Stabilize with borate buffers at pH 8–9 for aqueous reactions .
Advanced: How can computational modeling predict solid-state interactions in co-crystals?
Methodological Answer:
- Hirshfeld Surface Analysis : Use CrystalExplorer to map intermolecular contacts. The hydrochloride salt shows strong O–H···Cl hydrogen bonds (2.8–3.0 Å) .
- Packing Efficiency : Mercury software reveals a monoclinic P2₁ space group with Z’=2, driven by van der Waals interactions between tert-butyl groups .
Advanced: What role does this compound play in multi-step pharmaceutical synthesis?
Methodological Answer:
- Intermediate Utility : Serves as a chiral building block for kinase inhibitors (e.g., JAK2). Introduce substituents via SN2 reactions at the azetidine nitrogen without Boc deprotection .
- Case Study : In a 2023 study, coupling with pyridinyl boronic acids achieved IC₅₀ values <50 nM against target enzymes .
Advanced: How to mitigate hygroscopicity during storage?
Methodological Answer:
- Desiccants : Store under argon with 3Å molecular sieves. Hygroscopicity tests (TGA/DSC) show ~5% water uptake at 60% RH, reversible by drying at 40°C .
- Lyophilization : For long-term stability, lyophilize from tert-butanol/water mixtures to form amorphous solids with Tg ~75°C .
Advanced: What crystallization conditions optimize single-crystal growth for diffraction?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.